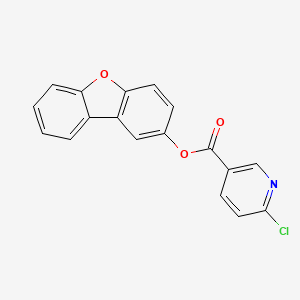

Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate

Description

Properties

IUPAC Name |

dibenzofuran-2-yl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClNO3/c19-17-8-5-11(10-20-17)18(21)22-12-6-7-16-14(9-12)13-3-1-2-4-15(13)23-16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKINKRTYLQGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC(=O)C4=CN=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran derivatives typically involves creating the C–O bond of the furan ring or cyclizing diarylether derivatives . One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction often employs organoboron reagents and palladium catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of dibenzofuran derivatives can involve large-scale Suzuki–Miyaura coupling reactions, utilizing robust and scalable conditions. The choice of reagents and catalysts is crucial for optimizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses hydrogen gas with palladium on carbon as a catalyst.

Substitution: Typically employs nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of dibenzofuran-2-yl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of dibenzofuran and chloropyridine moieties. Below is a comparative analysis with analogous compounds:

Key Observations :

- Steric and Crystallographic Features : The compound in shares a pyridine-carboxylate scaffold but incorporates additional halogen atoms (Cl, F) and a bulky diethylcarbamoyl group. These features induce significant deviations from planarity (e.g., 0.174 Å for C atoms) and promote short intermolecular Cl···F/Cl interactions, which may stabilize its crystal lattice. Such interactions are absent in the target compound due to its simpler halogenation pattern.

- Functional Group Diversity : While the target compound is purely ester-functionalized, ’s analogue includes an amide group, which could influence solubility and hydrogen-bonding capabilities.

Reactivity and Stability

- Ester Hydrolysis : The electron-deficient pyridine ring in the target compound may accelerate ester hydrolysis under basic conditions compared to benzofuran esters without electron-withdrawing groups .

- Thermal Stability : Halogenated pyridines (e.g., 2,6-dichloro-5-fluoropyridine in ) typically exhibit higher thermal stability due to strong C-Cl/F bonds. The single chlorine substituent in the target compound may result in moderate stability relative to multi-halogenated analogues.

Biological Activity

Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure that combines dibenzofuran and chloropyridine moieties. This unique combination enhances its biological activity. The compound can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to exhibit antimicrobial and antiviral properties by disrupting bacterial cell membranes and inhibiting essential enzymes involved in metabolic pathways.

Key Mechanisms:

- Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It can inhibit key enzymes, potentially affecting bacterial growth and survival.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of this compound against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Antiviral Activity

Research has also indicated potential antiviral properties, particularly against RNA viruses. In vitro studies showed that this compound could reduce viral replication by targeting viral enzymes essential for replication processes.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of dibenzofuran derivatives, including this compound. Results indicated a strong correlation between structural modifications and increased antimicrobial activity, highlighting the importance of the chloropyridine moiety in enhancing potency against resistant strains .

- In Vivo Evaluation : An animal model study assessed the efficacy of the compound in treating bacterial infections. Mice infected with Staphylococcus aureus showed significant improvement when treated with this compound, demonstrating its potential for therapeutic use .

Comparative Analysis with Similar Compounds

This compound was compared with other related compounds to evaluate its unique properties.

| Compound | Activity Profile |

|---|---|

| Benzofuran | Moderate antimicrobial activity |

| Benzothiophene | Lower potency against Gram-negative bacteria |

| Dibenzofuran derivatives | Enhanced activity due to structural features |

The comparative analysis reveals that this compound possesses superior biological activity attributed to its unique structural characteristics .

Q & A

Q. What synthetic routes are recommended for preparing Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate?

The synthesis typically involves coupling dibenzofuran-2-ol with 6-chloropyridine-3-carbonyl chloride under anhydrous conditions. A general procedure includes:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride).

- Step 2 : Esterification via nucleophilic acyl substitution, often catalyzed by a base like pyridine or DMAP in dichloromethane . Reaction yields can be optimized by controlling temperature (0–25°C) and using inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester linkage integrity. For example, carbonyl carbons in the ester group typically resonate at ~165–175 ppm .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peaks).

- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1720 cm) and aromatic C-Cl (~550–850 cm) .

Q. How is X-ray crystallography applied to determine its crystal structure?

The compound’s crystal structure can be resolved using SHELXL for refinement and ORTEP-3 for graphical representation. Critical steps include:

- Data collection with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution via direct methods and refinement against data.

- Validation using R-factors (e.g., for high-quality data) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

Discrepancies in NMR or IR data often arise from solvation effects or conformational flexibility. Mitigation strategies include:

- Solvent Correction : Compare experimental data with computed spectra (e.g., DFT calculations) using the same solvent model.

- Dynamic NMR : Analyze variable-temperature NMR to detect rotameric equilibria . For example, in benzofuran derivatives, deviations in C NMR shifts up to 3 ppm have been attributed to π-stacking interactions in the solid state .

Q. What strategies optimize multi-step synthesis yields for structurally similar benzofuran derivatives?

Case studies on analogous compounds (e.g., ethyl 6-bromo-benzofuran carboxylates) suggest:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyls during coupling steps.

- Catalytic Systems : Pd(PPh) for Suzuki-Miyaura cross-coupling of halogenated pyridines with boronic esters .

- Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. How can bioactivity and structure-activity relationships (SAR) be systematically evaluated?

Methodologies include:

- In Vitro Assays : Test inhibition of kinases or receptors (e.g., IC determination via fluorescence polarization).

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 for anti-inflammatory activity).

- SAR Libraries : Synthesize derivatives with variations in the chloropyridine or dibenzofuran moieties and correlate substituents with activity trends .

Data Contradiction Analysis

Q. How should conflicting crystallographic data from different refinement software be addressed?

Discrepancies between SHELXL and other programs (e.g., OLEX2) may arise from weighting schemes or hydrogen atom treatment. Recommendations:

- Unified Parameters : Use the same extinction correction and thermal displacement models.

- Validation Tools : Check with PLATON or CheckCIF for missed symmetry or voids .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.